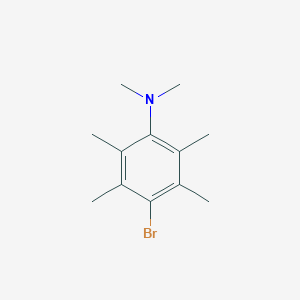
4-bromo-N,N,2,3,5,6-hexamethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N,N,2,3,5,6-hexamethylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the phenyl ring is substituted with bromine and four methyl groups, and the nitrogen atom is bonded to two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of 4-bromo-2,3,5,6-tetramethylaniline with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to efficient production of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding tetramethylphenylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetramethylphenylamine. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-N,N,2,3,5,6-hexamethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,3,5,6-tetramethylaniline: This compound is structurally similar but lacks the dimethylamine group.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Another related compound with three brominated tetramethylphenyl groups bonded to a boron atom.
Uniqueness
4-bromo-N,N,2,3,5,6-hexamethylaniline is unique due to the presence of both bromine and dimethylamine substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H18BrN |
|---|---|
Peso molecular |
256.18g/mol |
Nombre IUPAC |
4-bromo-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-7-9(3)12(14(5)6)10(4)8(2)11(7)13/h1-6H3 |
Clave InChI |
ORXQWZWZOYNSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
SMILES canónico |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















